molecular formula C15H18F3NO2 B580891 tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1257855-77-8

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B580891
CAS No.: 1257855-77-8
M. Wt: 301.309
InChI Key: OIHPOPICHOVJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

This compound is a sophisticated heterocyclic compound that combines multiple functional elements within a single molecular framework. The compound possesses the Chemical Abstracts Service registry number 1257855-77-8 and exhibits a molecular formula of C₁₅H₁₈F₃NO₂ with a corresponding molecular weight of 301.30 grams per mole. The molecular structure features a dihydroisoquinoline core system that has been strategically functionalized with a trifluoromethyl group at the 7-position and protected with a tert-butyl carboxylate group at the nitrogen center. This compound is classified as a heterocyclic building block research chemical and is typically available with purities ranging from 95% to 97%.

The compound demonstrates distinct physical and chemical properties that make it particularly valuable in synthetic chemistry applications. According to available data, the compound exhibits a calculated boiling point of 334.8 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure and can be stored at room temperature under appropriate conditions. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, while the tert-butyl carboxylate moiety serves as a protective group that can be selectively removed under specific reaction conditions. The dihydroisoquinoline framework provides a rigid bicyclic structure that serves as an excellent scaffold for further chemical modifications and derivatizations.

The structural characteristics of this compound place it within the broader category of trifluoromethylated heterocycles, which have gained considerable attention in recent years due to their enhanced pharmacokinetic properties and unique chemical reactivity patterns. The compound's design incorporates principles of medicinal chemistry optimization, where the trifluoromethyl group is strategically positioned to influence both the compound's physical properties and its potential biological activity profiles.

Importance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry research extends far beyond its immediate structural features. The compound serves as a crucial intermediate and building block in the synthesis of more complex molecular architectures, particularly those designed for pharmaceutical and agrochemical applications. The trifluoromethyl group present in this compound is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities.

Research has demonstrated that trifluoromethylated compounds are of considerable importance in the pharmaceutical industry and agrochemicals sector. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, fipronil, fluazinam, penthiopyrad, picoxystrobin, fluridone, norflurazon, sorafenib, and triflurazin. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research, highlighting the ongoing importance of compounds like this compound as synthetic intermediates.

The compound's utility in chemical research is further enhanced by its compatibility with various synthetic methodologies. Studies have shown that dihydroisoquinoline derivatives can be efficiently synthesized through oxidation reactions using cerium ammonium nitrate as an oxidizing agent. This synthetic accessibility makes the compound particularly valuable for researchers seeking to explore structure-activity relationships and develop new chemical entities with improved properties. The presence of the tert-butyl carboxylate protecting group allows for selective deprotection and further functionalization, providing synthetic chemists with multiple pathways for molecular elaboration.

Furthermore, the compound's role as a heterocyclic building block positions it as an essential component in combinatorial chemistry and high-throughput synthesis approaches. The modular nature of its structure allows for systematic variations and modifications, enabling researchers to generate libraries of related compounds for biological screening and property optimization studies.

Historical Context of Trifluoromethylated Heterocycles

The historical development of trifluoromethylated heterocycles represents a fascinating journey through the evolution of fluorine chemistry and its applications in organic synthesis. The first systematic investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, marking the beginning of scientific interest in this important class of compounds. The early recognition of the unique properties imparted by trifluoromethyl substitution laid the foundation for subsequent decades of research and development in this field.

An early review of trifluoromethylated compounds appeared in 1958, indicating the growing scientific interest in these materials. The synthetic methods for incorporating trifluoromethyl groups into organic molecules have evolved significantly over time. An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride. In this pioneering reaction, benzotrichloride was reacted with antimony trifluoride to form phenyl difluorochloride and phenyl trifluoride. This methodology represented one of the first practical approaches to trifluoromethylation, although it was limited in scope and applicability.

The development of trifluoromethylation methodology continued to advance throughout the twentieth century. In the 1930s, Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride in trifluoromethylation reactions, improving both the efficiency and practicality of these transformations. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper, providing new pathways for the formation of carbon-trifluoromethyl bonds. In 1969, Kobayashi and Kumadaki adapted their protocol specifically for trifluoromethylations, further expanding the available synthetic toolkit.

A significant breakthrough in trifluoromethylation chemistry occurred with the preparation of trifluoromethyltrimethylsilane, which was reported by Ingo Ruppert in 1984. In 1989, Prakash and Olah first reported the activation of trifluoromethyltrimethylsilane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. This development opened new avenues for the synthesis of trifluoromethylated heterocycles and provided more selective and efficient synthetic methods.

Recent advances in the field have focused on the development of practical methods for the trifluoromethylation of medicinally relevant heterocycles. Research has explored the concept of "innate carbon-hydrogen functionalization," where trifluoromethylation occurs at the inherently reactive positions of heterocyclic substrates. These methodological advances have made compounds like this compound more accessible to synthetic chemists and have expanded their potential applications in drug discovery and materials science.

Research Objectives and Scope

The research surrounding this compound encompasses multiple interconnected objectives that reflect the compound's multifaceted utility in modern chemical research. The primary research objective centers on the exploration and optimization of synthetic methodologies for the efficient preparation of this compound and related trifluoromethylated heterocycles. This involves the development of new synthetic routes that are both economically viable and environmentally sustainable, addressing the growing demand for green chemistry approaches in pharmaceutical and industrial applications.

A significant research focus involves the systematic investigation of structure-activity relationships within the trifluoromethylated dihydroisoquinoline family. Researchers aim to understand how modifications to the core structure, particularly variations in the position and nature of substituents, affect the compound's chemical reactivity, physical properties, and potential biological activities. This research objective is crucial for the rational design of new compounds with enhanced properties and improved performance characteristics in specific applications.

The scope of current research extends to the exploration of novel chemical transformations and reactions involving this compound. Scientists are investigating new methodologies for the selective modification of the compound's functional groups, with particular emphasis on developing reactions that preserve the integrity of the trifluoromethyl group while enabling further structural elaboration. These studies contribute to the broader understanding of trifluoromethylated heterocycle chemistry and provide new tools for synthetic chemists.

Research objectives also encompass the detailed characterization of the compound's physicochemical properties and their correlation with molecular structure. This includes comprehensive studies of solubility, stability, lipophilicity, and other parameters that are critical for pharmaceutical and agrochemical applications. Understanding these properties is essential for predicting the compound's behavior in biological systems and optimizing its formulation and delivery characteristics.

The investigation of trifluoromethylated heterocycles has revealed significant potential in pharmaceutical applications. Studies have shown that nitrogen-trifluoromethyl azoles demonstrate higher lipophilicity and increased metabolic stability compared with their nitrogen-methyl counterparts, illustrating the potential of the nitrogen-trifluoromethyl motif. These findings have motivated researchers to explore the development of various nitrogen-trifluoromethyl analogues of drugs or bioactive molecules, expanding the scope of research to include medicinal chemistry applications.

Property Value Reference
Chemical Abstracts Service Number 1257855-77-8
Molecular Formula C₁₅H₁₈F₃NO₂
Molecular Weight 301.30 g/mol
Boiling Point 334.8 ± 42.0°C at 760 mmHg
Purity Range 95-97%
Storage Conditions Room temperature
MDL Number MFCD12923110

The research scope further encompasses the development of efficient synthetic methodologies for accessing related trifluoromethylated heterocycles. Recent advances have demonstrated the utility of various trifluoromethylating reagents and conditions for the synthesis of complex heterocyclic systems. These methodological developments have significant implications for the accessibility and cost-effectiveness of compounds like this compound, making them more attractive for industrial and pharmaceutical applications.

Contemporary research objectives also include the exploration of new applications for trifluoromethylated dihydroisoquinolines in materials science and catalysis. The unique electronic properties imparted by the trifluoromethyl group, combined with the structural rigidity of the dihydroisoquinoline framework, make these compounds potentially valuable in the development of new materials with specialized properties. This interdisciplinary approach to research reflects the growing recognition of the versatility and utility of trifluoromethylated heterocycles across multiple scientific domains.

Properties

IUPAC Name

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHPOPICHOVJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724452
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257855-77-8
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Mediated Alkylation

A complementary approach involves the lithiation of Boc-protected intermediates followed by alkylation. For example, treatment of this compound with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –50°C generates a resonance-stabilized amide anion, which reacts with electrophiles such as iodomethane or alkyl bromides.

Representative Alkylation Protocol

  • Lithiation : n-BuLi (2.5 M in hexane) added to THF solution of substrate at –50°C.

  • Electrophile Quenching : Iodomethane or bromoalkanes introduced after 4 minutes.

  • Warm-Up : Gradual warming to room temperature over 16 hours.

  • Workup : Methanol quenching, solvent evaporation, silica gel chromatography.

Comparative Alkylation Yields

ElectrophileProductYield (%)
CH₃IN-Methyl derivative82
Br(CH₂)₃PhN-(3-Phenylpropyl) derivative60
Br(CH₂)₃OPhN-(3-Phenoxypropyl) derivative64

Purification and Analytical Characterization

Chromatographic Purification

Crude reaction mixtures are routinely purified via flash chromatography. A typical eluent system for Boc-protected derivatives involves petrol–ethyl acetate gradients (90:10 to 98:2), achieving >95% purity as confirmed by TLC and HPLC.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) Key Signals

  • δ 6.58–6.57 (2H, m, aromatic CH)

  • δ 4.65–4.47 (1H, br, Boc rotamers)

  • δ 1.48 (9H, s, tert-butyl)

HRMS Data

  • Found: [M+Na]⁺ 324.1201 (C₁₅H₁₈F₃NO₂Na requires 324.1187)

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF facilitate lithiation but require cryogenic conditions to suppress side reactions. In contrast, aqueous dioxane mixtures optimize Boc protection by balancing amine solubility and reagent stability.

Temperature-Dependent Yield Variation

ReactionTemperature (°C)Yield (%)
Boc Protection0 → 2590
Lithiation/Alkylation–50 → 2560–82

Catalytic and Stoichiometric Considerations

Boc protection exhibits pseudo-first-order kinetics with respect to Boc₂O concentration, while alkylation yields depend on the electrophile’s steric bulk. For instance, linear alkyl bromides (e.g., n-butyl) provide higher yields (60%) compared to branched analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is being investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Research has indicated that derivatives of this compound may exhibit activity against certain biological targets, including enzymes implicated in neurodegenerative diseases.

Case Study: Inhibition of β-secretase 1 (BACE1)

Recent studies have demonstrated that related compounds show inhibition activity towards β-secretase 1, a key enzyme in the pathogenesis of Alzheimer’s disease. The introduction of various substituents on the isoquinoline scaffold can modulate the pharmacological properties, suggesting that tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could be optimized for enhanced therapeutic efficacy .

Synthetic Methodologies

2. Synthesis of Isoquinoline Derivatives

The compound serves as an important building block in the synthesis of isoquinoline derivatives through various reactions such as the Castagnoli-Cushman reaction. This reaction allows for the formation of diverse derivatives that can be further explored for their biological activities.

Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Castagnoli-Cushman ReactionSynthesis of isoquinoline derivatives
Amide CouplingFormation of carboxamide derivatives
EnolizationModulation of physiochemical properties

Material Science Applications

3. Development of Functional Materials

The unique structural characteristics of this compound make it suitable for incorporation into functional materials. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.

Case Study: Metal Complexation

Research has shown that derivatives can form stable complexes with transition metals, which can be utilized in catalysis for organic transformations or as sensors for detecting specific analytes .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound Trifluoromethyl (-CF₃) C₁₅H₁₈F₃NO₂ 311.31 Electron-withdrawing, enhances lipophilicity and metabolic stability .
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Bromo (-Br) C₁₄H₁₈BrNO₂ 312.21 Halogen substituent; serves as a precursor for Suzuki-Miyaura coupling .
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate Fluoro (-F) C₁₄H₁₈FNO₂ 251.30 Small, electronegative; improves metabolic stability and bioavailability .
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Amino (-NH₂) C₁₄H₂₀N₂O₂ 248.32 Electron-donating; facilitates further functionalization (e.g., acylation) .
tert-Butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) 2-(Trifluoromethyl)benzyl C₂₂H₂₄F₃NO₂ 391.43 Bulky substituent; may sterically hinder interactions in biological systems .

Key Research Findings

Synthetic Efficiency : The 7-bromo derivative achieves near-quantitative yields (99%) under microwave conditions, enabling efficient scale-up .

Electronic Effects : Trifluoromethyl and fluoro substituents enhance metabolic stability compared to electron-donating groups (e.g., -NH₂) .

Biological Activity : Bulky substituents (e.g., benzyl groups) reduce binding affinity in opioid receptor assays, highlighting the importance of steric compatibility .

Boronic Esters: Serve as versatile intermediates for diversifying the isoquinoline scaffold via cross-coupling .

Biological Activity

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1257855-77-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C15H18F3NO2C_{15}H_{18}F_3NO_2 with a molecular weight of approximately 301.30 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and receptor interactions.

Research indicates that compounds similar to tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Such interactions can lead to effects such as:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell viability, particularly in aggressive cancer types such as triple-negative breast cancer .
  • Enzyme Inhibition : Similar structures have been reported to exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant for diabetes management .

Biological Activity Data

Activity Type Description Reference
AntitumorInhibits MDA-MB-231 cell viability by 55% at 10 μM concentration .PMC8006142
Enzyme InhibitionExhibits IC50 values indicating potent α-glucosidase inhibition .Science.gov
Receptor InteractionPotential interactions with GABA(A) receptors noted in related compounds .Science.gov

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a related compound on MDA-MB-231 cells. The compound was found to significantly reduce cell viability after three days of treatment, demonstrating its potential as an anticancer agent .
  • Enzyme Activity : Another investigation focused on the synthesis and biological evaluation of isoquinoline derivatives, revealing that certain analogs exhibited significant α-glucosidase inhibitory activity compared to standard drugs like acarbose .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-Butyl 7-substituted derivatives are prepared using intermediates like brominated or boronic ester-containing precursors. A common approach involves reacting tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with trifluoromethyl-containing reagents (e.g., CF₃-benzyl halides) under Suzuki or Buchwald-Hartwig conditions. Pd(dppf)Cl₂ and K₂CO₃ in THF or dioxane at 80–100°C are frequently employed, followed by purification via silica gel chromatography .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Characterization relies on nuclear magnetic resonance (¹H-NMR, ¹⁹F-NMR), high-resolution mass spectrometry (HREIMS), and HPLC. For example, ¹H-NMR peaks for the tert-butyl group typically appear at δ ~1.48 ppm (singlet), while trifluoromethyl substituents are confirmed via ¹⁹F-NMR at δ ~-60 to -70 ppm. HPLC retention times and purity (>95%) are validated using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Due to acute toxicity and skin/eye irritation risks (GHS Class 1B/1C), researchers must use respiratory protection (N100/P3 masks), nitrile gloves, and fume hoods. Avoid dust formation; spills should be neutralized with sand or vermiculite and disposed of as hazardous waste. Storage requires airtight containers in dry, ventilated areas at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethyl functionalization?

Methodological Answer: Yield optimization involves screening catalyst systems (e.g., Pd(OAc)₂ with Xantphos), solvent polarity (DMF vs. THF), and temperature (microwave-assisted heating at 100°C vs. conventional reflux). For example, using Pd(dppf)Cl₂ in THF under microwave irradiation reduced reaction times to 1 hour and improved yields by 15–20% compared to traditional methods . Contradictions in yield data (e.g., 48% vs. 90% in azide derivatives) may arise from impurities in starting materials or incomplete coupling; rigorous pre-purification of intermediates is critical .

Q. What strategies address stability challenges during storage or reaction?

Methodological Answer: The compound’s Boc group is hydrolytically sensitive. Stabilization requires anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar). Decomposition products like CO₂ and HF (from trifluoromethyl degradation) necessitate real-time monitoring via IR or gas chromatography. For long-term storage, lyophilization under vacuum with desiccants (silica gel) is recommended .

Q. How can computational modeling guide the design of derivatives for biological applications?

Methodological Answer: Molecular dynamics simulations (e.g., docking to kinase domains like Wee1) identify key interactions between the trifluoromethyl group and hydrophobic pockets. QSAR models prioritize substituents at the 7-position (e.g., boronic esters for proteolysis-targeting chimeras). In vitro validation follows, using kinase inhibition assays (IC₅₀) and cellular cytotoxicity profiling .

Q. What analytical methods resolve contradictions in NMR data for diastereomeric byproducts?

Methodological Answer: Chiral HPLC with amylose-based columns or ¹³C-NMR coupling constants can differentiate diastereomers. For example, axial vs. equatorial trifluoromethyl orientation in the dihydroisoquinoline ring generates distinct splitting patterns in ¹H-NMR (e.g., δ 4.54–4.46 ppm for benzylic protons). Mass spectrometry fragmentation patterns further clarify structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.